BenchChemオンラインストアへようこそ!

sodium;2,2-dichloroacetate

PDK inhibition Cancer metabolism Enzymatic assay

Select sodium 2,2-dichloroacetate (DCA) when your protocol demands a well-characterized, water-soluble PDK inhibitor with proven IV stability (≥4 years at 4°C). Its dose-dependent lactate suppression and ~100% oral bioavailability are ideal for acute metabolic studies. Note auto-inhibitory PK (t1/2 increases to 9.9 h with repeat dosing) requires washout periods ≥1 week. This is the essential reference standard for PDK1 inhibition (IC50 170.62 μM); not interchangeable with calcium salts or direct PDH inhibitors like CPI-613. Choose for mitochondrial glucose oxidation studies.

Molecular Formula C2HCl2NaO2
Molecular Weight 150.92 g/mol
Cat. No. B7820926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;2,2-dichloroacetate
Molecular FormulaC2HCl2NaO2
Molecular Weight150.92 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])(Cl)Cl.[Na+]
InChIInChI=1S/C2H2Cl2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1
InChIKeyLUPNKHXLFSSUGS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Dichloroacetate: A High-Solubility Metabolic Modulator for Investigational Use


Sodium 2,2-dichloroacetate (DCA) is a small-molecule inhibitor of pyruvate dehydrogenase kinase (PDK) that indirectly activates the pyruvate dehydrogenase complex (PDH), shifting cellular metabolism from glycolysis toward glucose oxidation [1]. As the sodium salt of dichloroacetic acid, this compound exhibits high water solubility, enabling rapid absorption and facilitating both oral and intravenous formulation development . Its primary investigational contexts include congenital lactic acidosis, mitochondrial diseases, and cancer metabolism research [2].

Why Sodium Dichloroacetate Cannot Be Directly Substituted with Other DCA Salts or Metabolic Inhibitors


Despite sharing the dichloroacetate anion, different salt forms (e.g., sodium, calcium, potassium) and alternative metabolic inhibitors (e.g., CPI-613) exhibit substantial differences in physicochemical properties, bioavailability, and mechanism of action that preclude simple interchange . Sodium DCA's high aqueous solubility provides formulation advantages over less soluble calcium salts , while its specific mechanism—PDK inhibition leading to PDH activation—differs fundamentally from direct PDH inhibitors like CPI-613, resulting in distinct metabolic and safety profiles [1]. The quantitative evidence below demonstrates that procurement decisions must be based on compound-specific performance data rather than class-level assumptions.

Quantitative Differentiation Evidence for Sodium Dichloroacetate: Head-to-Head and Comparative Data


PDK1 Inhibition Potency of Sodium Dichloroacetate Compared to Novel Synthetic Derivatives

Sodium dichloroacetate inhibits pyruvate dehydrogenase kinase 1 (PDK1) with an IC50 of 170.62 μM (25.75 μg/mL) [1]. In the same assay system, a more potent synthetic derivative, compound 1f, demonstrated an IC50 of 2.0 μM at the cellular level and an EC50 of 68 nM at the enzyme level, far more effective than DCA [2]. This establishes sodium DCA as the benchmark reference inhibitor for PDK studies, against which novel analogs are quantitatively compared.

PDK inhibition Cancer metabolism Enzymatic assay

Mechanistic Divergence: Sodium DCA (PDK Inhibitor) vs. CPI-613 (Direct PDH/KGDH Inhibitor)

Sodium dichloroacetate inhibits pyruvate dehydrogenase kinase (PDK), thereby activating the pyruvate dehydrogenase (PDH) complex and promoting glucose oxidation [1]. In contrast, CPI-613 (devimistat) directly inhibits two mitochondrial enzyme complexes: PDH and α-ketoglutarate dehydrogenase (KGDH), leading to TCA cycle disruption and reduced ATP production [1]. This fundamental mechanistic difference results in divergent metabolic outcomes: DCA enhances oxidative metabolism, while CPI-613 suppresses it.

Mitochondrial metabolism Cancer therapy Mechanism of action

Formulation Stability Advantage: Intravenous Sodium DCA vs. Heat-Labile DCA Base

Sodium dichloroacetate, when formulated as an intravenous injection and prepared aseptically with filtration sterilization, remains stable for at least four years when stored at 4°C [1]. This is a critical advantage over the free acid (dichloroacetic acid), which is heat-labile in aqueous solutions and undergoes dehalogenation with hydrogen ion production upon heating [2]. The sodium salt form enables long-term storage of IV preparations, which is essential for clinical and research applications.

Pharmaceutical formulation Drug stability Intravenous administration

Oral Bioavailability of Sodium Dichloroacetate: High and Variable Due to Auto-Inhibition

In a parallel bioavailability comparison in healthy volunteers, oral sodium dichloroacetate demonstrated bioavailability not significantly different from 100% (AUC_oral: 604 μg·h/mL; AUC_i.v.: 489 μg·h/mL) [1]. However, a crossover study proved abortive because subsequent doses exhibited significantly prolonged terminal elimination half-lives (means 3.64 h and 9.9 h for second and later doses, respectively) compared to initial doses (1.58 h) [2]. This auto-inhibition of its own metabolism necessitates careful washout periods (1 week to >3 months) between dosing regimens.

Pharmacokinetics Oral bioavailability Dose optimization

Dose-Dependent Lactate Reduction by Intravenous Sodium Dichloroacetate

Intravenous sodium dichloroacetate produces a dose-dependent reduction in resting serum lactate in healthy subjects [1]. A 30 mg/kg dose suppresses lactate for 4.5 hours, while a 100 mg/kg dose extends suppression beyond 8 hours [1]. In a separate study, only the highest dose of 50 mg/kg prevented postprandial rises in lactate levels [2]. This quantitative dose-response relationship allows researchers to tailor lactate suppression duration based on experimental needs.

Lactic acidosis Pharmacodynamics Dose-response

Safety Profile: Peripheral Neuropathy Incidence with Chronic Sodium Dichloroacetate

Chronic oral administration of sodium dichloroacetate at 25 mg/kg/day is associated with peripheral nerve toxicity, leading to high rates of medication discontinuation and early study termination in patients with MELAS syndrome [1]. In a study of 27 patients with congenital lactic acidemia treated with 50 mg/kg/day DCA and 100 mg thiamine daily for 1 year, serial nerve conduction studies revealed that peripheral neuropathy is a common side effect during chronic treatment [2]. This toxicity profile contrasts with the acute tolerability of intravenous DCA, where somnolence was the only dose-related adverse event reported in 3 of 37 subjects [3].

Neurotoxicity Safety Chronic dosing

Optimal Research and Industrial Application Scenarios for Sodium Dichloroacetate Based on Quantitative Evidence


Acute Lactate Modulation Studies Requiring Intravenous Administration

Sodium dichloroacetate is the preferred compound for acute studies of lactate metabolism due to its dose-dependent lactate suppression (4.5 h at 30 mg/kg to >8 h at 100 mg/kg) [1] and the availability of stable IV formulations (≥4 years shelf-life at 4°C) [2]. The sodium salt is essential here, as the free acid is heat-labile and unsuitable for IV preparation.

Cancer Metabolism Research Requiring a Benchmark PDK Inhibitor

For studies investigating PDK inhibition in cancer cell lines, sodium dichloroacetate serves as the essential reference compound. Its well-characterized PDK1 IC50 (170.62 μM) [3] provides a quantitative baseline against which novel inhibitors (e.g., compound 1f with IC50 = 2.0 μM) can be compared. Researchers should procure sodium DCA when a moderate-potency, extensively studied PDK inhibitor is required.

Short-Term Oral Dosing Protocols with Stringent Washout Requirements

Sodium dichloroacetate achieves near-complete oral bioavailability (~100%) [4], making it suitable for oral administration in research settings. However, its auto-inhibitory pharmacokinetics (t1/2 increasing from 1.58 h to 9.9 h with repeated dosing) mandate washout periods of 1 week to >3 months between regimens. This compound is appropriate only for protocols that can accommodate these extended washout intervals.

Studies Differentiating PDK Inhibition from Direct PDH/KGDH Inhibition

Sodium dichloroacetate should be selected when the research objective is to enhance mitochondrial glucose oxidation via PDK inhibition [5]. It is not interchangeable with direct mitochondrial inhibitors like CPI-613, which suppress both PDH and KGDH activity. This mechanistic distinction is critical for studies of metabolic reprogramming in cancer or mitochondrial disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for sodium;2,2-dichloroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.